7,22,25-Stigmastatrienol
Overview
Description
7,22,25-Stigmastatrienol: is a naturally occurring sterol found in various plant sources, particularly in pumpkin seed oil from the Berrettina variety of Cucurbita maxima . It is a member of the steroid family and has the molecular formula C29H46O . This compound is known for its potential health benefits and is often studied for its nutritional and medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,22,25-Stigmastatrienol typically involves the extraction from natural sources such as pumpkin seed oil. The process includes the following steps:
Extraction: The oil is extracted from the seeds using solvents like hexane or ethanol.
Purification: The extracted oil is then purified using techniques such as column chromatography to isolate the sterol fraction.
Isolation: The specific sterol, this compound, is isolated using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial solvents and equipment to extract oil from large quantities of seeds.
Purification: Employing industrial-scale chromatography and other purification techniques.
Isolation: Using advanced techniques like preparative HPLC to isolate the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: 7,22,25-Stigmastatrienol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxysterols.
Reduction: Reduction reactions can convert it into different sterol derivatives.
Substitution: It can undergo substitution reactions to form various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.
Major Products Formed:
Oxidation: Formation of oxysterols.
Reduction: Formation of reduced sterol derivatives.
Substitution: Formation of halogenated or functionalized sterol derivatives.
Scientific Research Applications
7,22,25-Stigmastatrienol has a wide range of scientific research applications, including:
Chemistry:
- Used as a precursor in the synthesis of various steroidal compounds.
- Studied for its chemical properties and reactivity.
Biology:
- Investigated for its role in plant biology and its effects on plant growth and development.
Medicine:
- Studied for its potential health benefits, including anti-inflammatory and antioxidant properties.
- Explored for its potential use in treating various diseases and conditions.
Industry:
- Used in the formulation of nutraceuticals and dietary supplements.
- Incorporated into cosmetic products for its potential skin benefits.
Mechanism of Action
The mechanism of action of 7,22,25-Stigmastatrienol involves its interaction with various molecular targets and pathways. It is known to:
Modulate lipid metabolism: By influencing the activity of enzymes involved in lipid synthesis and degradation.
Exert antioxidant effects: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory effects: By inhibiting the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
- Δ7,25-Stigmastadienol
- Spinasterol
- β-Sitosterol
Comparison:
- Δ7,25-Stigmastadienol: Similar in structure but differs in the position of double bonds.
- Spinasterol: Another sterol found in pumpkin seed oil, with a different arrangement of double bonds.
- β-Sitosterol: A common plant sterol with similar health benefits but different structural features.
Uniqueness: 7,22,25-Stigmastatrienol is unique due to its specific arrangement of double bonds and its presence in specific plant sources like Berrettina pumpkin seed oil. Its unique structure contributes to its distinct chemical properties and potential health benefits.
Properties
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,20-23,25-27,30H,2,7,10,12-18H2,1,3-6H3/b9-8+/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWBKGMKWXIXEQ-FXIAWGAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415283 | |
Record name | NSC114518 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14485-48-4 | |
Record name | NSC114518 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC114518 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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